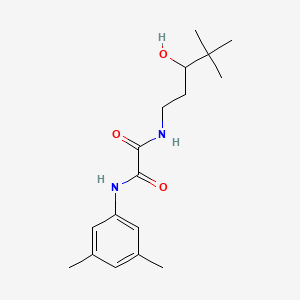

N1-(3,5-dimethylphenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The closest compound I found is “2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide”. It contains a total of 44 bonds; 19 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrazole1.Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Hydroxylation

A study highlights the use of a catalytic system involving Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) for the hydroxylation of (hetero)aryl halides under mild conditions. This process facilitates the production of phenols and hydroxylated heteroarenes from (hetero)aryl chlorides, bromides, and iodides, showcasing a method that could be relevant for modifying chemical structures similar to the compound (Shanghua Xia et al., 2016).

Cu/Oxalic Diamide-Catalyzed Coupling

Another research presents the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in the copper-catalyzed coupling of (hetero)aryl halides with 1-alkynes. This study suggests potential for synthesizing complex molecules through coupling reactions that could relate to modifications of the compound of interest (Ying Chen et al., 2023).

Novel Acid-Catalyzed Rearrangement

Research into the synthesis of di- and mono-oxalamides through novel acid-catalyzed rearrangement offers insight into synthetic pathways that could be relevant for producing derivatives of the compound . This study underscores the versatility of oxalamides in chemical synthesis (V. Mamedov et al., 2016).

Synthesis and Analgesic Activity

A study on the design and synthesis of novel diphenyl oxalamide derivatives as anticonvulsants may offer parallels in exploring the bioactive potential of similar compounds. This research highlights the therapeutic applications of oxalamide derivatives, suggesting a potential area of interest for the compound (A. P. Nikalje et al., 2012).

Safety And Hazards

The safety and hazards information available is for a similar compound “353-NP,4-(1-Ethyl-1,3-dimethylpentyl)phenol”. It is classified as harmful if swallowed, causes severe skin burns and eye damage, suspected of damaging fertility or the unborn child, and very toxic to aquatic life with long-lasting effects2.

Eigenschaften

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(3-hydroxy-4,4-dimethylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-11-8-12(2)10-13(9-11)19-16(22)15(21)18-7-6-14(20)17(3,4)5/h8-10,14,20H,6-7H2,1-5H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHOHHYKPKJVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC(C(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)

![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)

![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)

![2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2583165.png)

![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)